molecular formula C13H8ClNO3S B14561623 3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 62013-46-1

3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No.: B14561623
CAS No.: 62013-46-1
M. Wt: 293.73 g/mol
InChI Key: OGJQAFPKORMTFI-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3-chlorobenzoyl sulfanyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid typically involves multiple steps:

    Formation of 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Synthesis of 3-[(3-Chlorobenzoyl)sulfanyl]pyridine: This step involves the reaction of 3-chlorobenzoyl chloride with pyridine-2-thiol in the presence of a base such as triethylamine (Et₃N).

    Oxidation to this compound: The final step involves the oxidation of the intermediate compound using an oxidizing agent like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom in the benzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Amines, thiols, in the presence of a base like triethylamine (Et₃N).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): A simpler pyridinecarboxylic acid with a carboxyl group at the 2-position.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): With a carboxyl group at the 4-position.

Uniqueness

3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of both a 3-chlorobenzoyl sulfanyl group and a carboxylic acid group on the pyridine ring

Properties

CAS No.

62013-46-1

Molecular Formula

C13H8ClNO3S

Molecular Weight

293.73 g/mol

IUPAC Name

3-(3-chlorobenzoyl)sulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C13H8ClNO3S/c14-9-4-1-3-8(7-9)13(18)19-10-5-2-6-15-11(10)12(16)17/h1-7H,(H,16,17)

InChI Key

OGJQAFPKORMTFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)SC2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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